Cas no 2137624-06-5 (Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)-)
![Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- structure](https://www.kuujia.com/scimg/cas/2137624-06-5x500.png)
Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
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- Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)-
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- Inchi: 1S/C9H20N2O2/c1-8(2)11(6-5-10-3)9(12)7-13-4/h8,10H,5-7H2,1-4H3
- InChI Key: VHMCWDVBHXHGMK-UHFFFAOYSA-N
- SMILES: C(N(CCNC)C(C)C)(=O)COC
Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-692263-1.0g |
2-methoxy-N-[2-(methylamino)ethyl]-N-(propan-2-yl)acetamide |
2137624-06-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-692263-2.5g |
2-methoxy-N-[2-(methylamino)ethyl]-N-(propan-2-yl)acetamide |
2137624-06-5 | 2.5g |
$2492.0 | 2023-03-10 | ||
Enamine | EN300-692263-0.1g |
2-methoxy-N-[2-(methylamino)ethyl]-N-(propan-2-yl)acetamide |
2137624-06-5 | 0.1g |
$1119.0 | 2023-03-10 | ||
Enamine | EN300-692263-0.05g |
2-methoxy-N-[2-(methylamino)ethyl]-N-(propan-2-yl)acetamide |
2137624-06-5 | 0.05g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-692263-0.5g |
2-methoxy-N-[2-(methylamino)ethyl]-N-(propan-2-yl)acetamide |
2137624-06-5 | 0.5g |
$1221.0 | 2023-03-10 | ||
Enamine | EN300-692263-5.0g |
2-methoxy-N-[2-(methylamino)ethyl]-N-(propan-2-yl)acetamide |
2137624-06-5 | 5.0g |
$3687.0 | 2023-03-10 | ||
Enamine | EN300-692263-0.25g |
2-methoxy-N-[2-(methylamino)ethyl]-N-(propan-2-yl)acetamide |
2137624-06-5 | 0.25g |
$1170.0 | 2023-03-10 | ||
Enamine | EN300-692263-10.0g |
2-methoxy-N-[2-(methylamino)ethyl]-N-(propan-2-yl)acetamide |
2137624-06-5 | 10.0g |
$5467.0 | 2023-03-10 |
Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- Related Literature
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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4. Book reviews
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Additional information on Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)-
Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- (CAS No. 2137624-06-5)
Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- is a versatile organic compound with the CAS registry number 2137624-06-5. This compound belongs to the class of acetamides, which are widely used in various industries due to their unique chemical properties and functional groups. The molecule features a methoxy group attached to the acetamide backbone, along with a substituted ethyl group containing a methylamino moiety and a tert-butyl group. These structural elements contribute to its reactivity, solubility, and potential applications in fields such as pharmaceuticals, agrochemicals, and materials science.
The chemical structure of Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- can be described as follows: the central acetamide group (CH3CONH-) is substituted at the nitrogen atom by two distinct alkyl groups. One of these groups is a 2-(methylamino)ethyl chain (-CH(CH3)NHCH3), while the other is a tert-butyl group (-C(CH3)3). The methoxy group (-OCH3) is attached to the methyl carbon of the acetamide backbone. This combination of functional groups makes the compound highly versatile for various chemical transformations and applications.
Recent studies have highlighted the potential of Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of novel antibiotics and antiviral agents. The presence of both amide and methoxy groups allows for strong hydrogen bonding capabilities, which are crucial for interactions with biological targets such as enzymes and receptors.
In terms of physical properties, Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- exhibits a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethanol is moderate, making it suitable for various organic reactions. The compound is also relatively stable under ambient conditions but may undergo hydrolysis under acidic or basic conditions.
The synthesis of Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- typically involves multi-step processes starting from readily available starting materials such as methylamine and acetic acid derivatives. Recent advancements in catalytic methods have enabled more efficient syntheses with higher yields and improved purity levels. For example, researchers have employed transition metal catalysts to facilitate key steps in the synthesis pathway, reducing reaction times and minimizing by-products.
One of the most promising applications of Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- lies in its use as an intermediate in drug discovery programs. Its ability to form stable complexes with metal ions has been leveraged in designing new coordination compounds with potential anti-cancer properties. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been explored, enabling the construction of complex molecular architectures with high enantioselectivity.
Another area where Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- has shown significant potential is in agrochemicals. Its ability to inhibit specific enzymes involved in plant growth regulation has led to its evaluation as a candidate for herbicides and fungicides. Recent field trials have demonstrated its efficacy in controlling invasive plant species without causing significant harm to non-target organisms.
From an environmental perspective, researchers have investigated the biodegradability and ecological impact of Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)-. Studies indicate that under aerobic conditions, the compound undergoes rapid microbial degradation into innocuous by-products such as carbon dioxide and water. This makes it a more environmentally friendly alternative to traditional chemical agents in certain industrial processes.
In conclusion, Acetamide, 2-methoxy-N-[2-(methylamino)ethyl]-N-(1-methylethyl)- (CAS No. 2137624-06-5) is a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure endows it with properties that make it invaluable in drug discovery, agrochemical development, and materials science. As research continues to uncover new insights into its potential uses and mechanisms of action, this compound is poised to play an increasingly important role in advancing modern chemistry and technology.
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